Fedratinib

Catalog No.
S547874
CAS No.
936091-26-8
M.F
C27H36N6O3S
M. Wt
524.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fedratinib

CAS Number

936091-26-8

Product Name

Fedratinib

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

Molecular Formula

C27H36N6O3S

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

Solubility

4µg/mL

Synonyms

Fedratinib, fedratinib hydrochloride, Inrebic, N-tert-butyl-3-(5-methyl-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino) pyrimidin-4-ylamino)benzenesulfonamide, SAR302503, TG101348

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

Description

The exact mass of the compound Fedratinib is 524.25696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (45mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fedratinib and Myeloproliferative Neoplasms (MPN)

Myeloproliferative neoplasms are a group of blood cancers characterized by uncontrolled growth of myeloid cells in the bone marrow. These abnormal cells can crowd out healthy blood cell production, leading to various complications. Studies have shown that JAK enzymes are often hyperactive in MPN patients. Fedratinib's ability to inhibit JAK enzymes has shown promise in controlling abnormal cell growth and reducing symptoms associated with MPN. Clinical trials and research are ongoing to evaluate Fedratinib's efficacy and safety profile in different MPN subtypes [].

Fedratinib and Immune Regulation

Fedratinib's impact on JAK enzymes extends beyond its role in MPN treatment. JAK signaling plays a vital role in regulating the immune system. Scientific research is investigating Fedratinib's potential to modulate immune response in various conditions. Studies are exploring its use in autoimmune diseases where overactive immune response contributes to tissue damage, such as rheumatoid arthritis and inflammatory bowel disease []. Additionally, research is ongoing to assess Fedratinib's potential to suppress graft-versus-host disease (GVHD), a serious complication that can occur after stem cell transplantation [].

Fedratinib and Other Cancers

Fedratinib's ability to target JAK enzymes has led to research into its potential applications in other types of cancers. Studies are investigating its effectiveness in inhibiting the growth and spread of certain solid tumors, such as cholangiocarcinoma (bile duct cancer) and gastrointestinal stromal tumors (GIST) [, ]. These studies are still in the early stages, but they offer promising insights into Fedratinib's potential use in a broader range of oncological applications.

Fedratinib is an oral small molecule inhibitor specifically targeting Janus Associated Kinase 2 and FMS-like Tyrosine Kinase 3. It is primarily utilized in the treatment of intermediate-2 or high-risk myelofibrosis, a type of myeloproliferative neoplasm characterized by abnormal blood cell production and fibrosis in the bone marrow. Fedratinib was developed through rational drug design to optimize its selectivity and potency against Janus Associated Kinase 2, achieving a 50% inhibitory concentration of approximately 3 nanomolar, making it significantly potent compared to other kinases in the Janus family .

The chemical formula for Fedratinib is C27H36N6O3S, and it has a molecular weight of approximately 524.678 g/mol. Its structure allows for dual binding at both the ATP and peptide-substrate sites within the kinase domain, which contributes to its efficacy and potential resistance against genetic mutations commonly found in myelofibrosis patients .

Fedratinib primarily functions by inhibiting JAK2, a non-receptor tyrosine kinase involved in cytokine signaling pathways. These pathways regulate various cellular processes, including proliferation, differentiation, and survival. In myelofibrosis, JAK2 mutations lead to uncontrolled cell growth and scar tissue formation in the bone marrow. By inhibiting JAK2, Fedratinib aims to suppress these abnormal processes and alleviate symptoms like splenomegaly (enlarged spleen) and fatigue [].

Fedratinib's use comes with potential safety concerns:

  • Myelosuppression: Fedratinib can suppress bone marrow activity, leading to a decrease in red blood cells, white blood cells, and platelets []. Regular blood monitoring is necessary during treatment.
  • Gastrointestinal (GI) toxicity: Nausea, vomiting, and diarrhea are common side effects [].
  • Hepatotoxicity: Liver damage can occur in some patients []. Liver function tests are essential for monitoring.
  • Black box warning: The FDA has issued a black box warning for Fedratinib due to the risk of Wernicke encephalopathy, a severe neurological disorder.

Fedratinib undergoes metabolic processes primarily via the cytochrome P450 system, specifically through enzymes CYP3A4 and CYP2C19. The drug's elimination is predominantly fecal (77%), with a smaller portion excreted unchanged in urine (23%) and a half-life ranging from 41 to 114 hours, depending on individual metabolism . The compound's high protein binding (≥92%) in plasma influences its pharmacokinetics and interactions with other drugs .

Fedratinib exhibits significant biological activity by inhibiting the phosphorylation of signal transducer and activator of transcription proteins STAT3 and STAT5. This inhibition disrupts downstream signaling pathways that promote cell division and survival, leading to apoptosis in malignant cells. The compound also shows off-target activity against mutant and wild-type FMS-like Tyrosine Kinase 3, further enhancing its therapeutic potential in hematological malignancies .

The synthesis of Fedratinib was achieved through structure-based drug design, optimizing pyrimidine-based inhibitors to enhance selectivity for Janus Associated Kinase 2. Initial hits were identified from kinase-inhibitor libraries, followed by molecular modeling to refine their structures for improved potency and metabolic stability. The synthesis process involves several steps including crystallization and purification to ensure the desired chemical properties are met .

Fedratinib is primarily indicated for treating myelofibrosis in adult patients who are either treatment-naive or have previously been treated with other JAK inhibitors such as ruxolitinib. Clinical trials have demonstrated its efficacy in reducing spleen size and alleviating symptoms associated with the disease. Additionally, ongoing research is exploring its potential applications in other hematological malignancies due to its unique mechanism of action .

Fedratinib has been shown to interact with various medications metabolized by CYP3A4 and CYP2C19, necessitating careful monitoring when co-administered with these agents. Notably, strong inhibitors of these enzymes can increase Fedratinib exposure, raising the risk of adverse effects such as liver enzyme elevations. The drug's pharmacokinetics are minimally affected by food intake, allowing for flexible dosing regimens .

Adverse reactions commonly associated with Fedratinib include gastrointestinal issues such as diarrhea and nausea, as well as hematological effects like anemia. Monitoring liver function is crucial due to the potential for elevated serum transaminases during treatment .

Several compounds exhibit similar mechanisms of action as Fedratinib, particularly within the class of Janus Kinase inhibitors:

CompoundTarget KinasesSelectivityPotency (IC50)Unique Features
RuxolitinibJAK1, JAK2Non-selective~3 nMFirst JAK inhibitor approved for myelofibrosis
PacritinibJAK2, FLT3Moderate~15 nMEffective in patients with thrombocytopenia
MomelotinibJAK1, JAK2Non-selective~10 nMAlso targets heme oxygenase-1

Fedratinib stands out due to its high selectivity for Janus Associated Kinase 2 over other kinases in the family, which may contribute to reduced side effects compared to non-selective inhibitors like ruxolitinib. Its dual binding capability also differentiates it from other compounds that may only target one site within the kinase domain .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

524.25696021 g/mol

Monoisotopic Mass

524.25696021 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L1XP550I6

Drug Indication

Fedratinib is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.
Inrebic is indicated for the treatment of disease-related splenomegaly or symptoms in adult patients with primary myelofibrosis, post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis who are Janus Associated Kinase (JAK) inhibitor naïve or have been treated with ruxolitinib.

Livertox Summary

Fedratinib is an oral selective inhibitor of Janus associated kinase 2 (JAK-2) and FMS-like tyrosine kinase 3 (FLT3) that is used in the therapy of intermediate or high-risk, primary or secondary myelofibrosis. Fedratinib has been associated with a high rate of serum enzyme elevations during therapy, but has been associated with only rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents, Tyrosine Kinase Inhibitor

NCI Cancer Drugs

Drug: Fedratinibhydrochloride
US Brand Name(s): Inrebic
FDA Approval: Yes
Fedratinib hydrochloride is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate-2 risk or high risk, including the following types: Primary myelofibrosis.
Post- polycythemia vera myelofibrosis.
Post- essential thrombocythemia myelofibrosis.
Fedratinib hydrochloride is also being studied in the treatment of other conditions.

Pharmacology

Fedratinib is a kinase inhibitor that inhibits cell division and induces apoptosis.[L8090] Patients taking fedratinib may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase.[L8090] These effects should be managed by reducing the dose, temporarily stopping the medication, or providing transfusions on a case by case basis.[L8090]
Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE57 - Fedratini

Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK2 [HSA:3717] [KO:K04447]

Other CAS

936091-26-8

Absorption Distribution and Excretion

A 400mg oral dose results in a Cmax of 1804ng/mL and an AUC of 26,870ng/*hr/mL. Fedratinib has a Tmax of 1.75-3 hours. A high fat breakfast does not significantly affect the absorption of fedratinib.
An oral dose of fedratinib is 77% eliminated in the feces with 23% as unchanged drug. 5% is eliminated in the urine, with 3% as unchanged drug.
The apparent volume of distribution is 1770L.
The clearance of fedratinib is 13L/h.

Metabolism Metabolites

Fedratinib is metabolized by CYP3A4, CYP2C19, and flavin-containing monooxygenase 3. Beyond that, data regarding the metabolism of fedratinib is not readily available.

Wikipedia

Fedratinib
3,5-Dimethylpiperidine

FDA Medication Guides

Inrebic
Fedratinib Hydrochloride
CAPSULE;ORAL
IMPACT
05/15/2023

Biological Half Life

The half life of fedratinib is 41 hours with a terminal half life of 114 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1. Pardanani A, Harrison C, Cortes JE, Cervantes F, Mesa RA, Milligan D, Masszi T, Mishchenko E, Jourdan E, Vannucchi AM, Drummond MW, Jurgutis M, Kuliczkowski K, Gheorghita E, Passamonti F, Neumann F, Patki A, Gao G, Tefferi A. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncol. 2015 Aug;1(5):643-51. doi: 10.1001/jamaoncol.2015.1590. PMID: 26181658.

2. Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PMID: 28602585.

3. Wu D, Yang XO. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib. J Microbiol Immunol Infect. 2020 Jun;53(3):368-370. doi: 10.1016/j.jmii.2020.03.005. Epub 2020 Mar 11. PMID: 32205092; PMCID: PMC7156211.

4. Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PMID: 31444617; PMCID: PMC6768916.

5. Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PMID: 28109775.

Explore Compound Types